molecular formula C13H15F6N3S B12849145 1-[2-(Dimethylamino)ethyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea

1-[2-(Dimethylamino)ethyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea

Cat. No.: B12849145
M. Wt: 359.34 g/mol
InChI Key: DKYFSKBYFODWPL-UHFFFAOYSA-N
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Description

1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-(dimethylamino)ethyl)thiourea is a compound characterized by the presence of trifluoromethyl groups, a dimethylaminoethyl moiety, and a thiourea backbone. The trifluoromethyl groups are known for their electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties .

Preparation Methods

The synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-(dimethylamino)ethyl)thiourea typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with 2-(dimethylamino)ethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-(dimethylamino)ethyl)thiourea undergoes various types of chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form corresponding amines or thiols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

    Addition: The compound can undergo addition reactions with electrophiles, particularly at the nitrogen or sulfur atoms.

Major products formed from these reactions include sulfinyl and sulfonyl derivatives, amines, thiols, and various substituted products depending on the reagents and conditions used .

Scientific Research Applications

1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-(dimethylamino)ethyl)thiourea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a useful tool in biochemical studies and drug discovery.

    Medicine: Its potential as a pharmaceutical intermediate is being explored, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-(dimethylamino)ethyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s binding affinity to these targets by increasing its lipophilicity and electronic effects. The dimethylaminoethyl moiety can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-(dimethylamino)ethyl)thiourea can be compared with other similar compounds such as:

    1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-(dimethylamino)ethyl)urea: Similar structure but with an oxygen atom instead of sulfur, leading to different reactivity and stability.

    1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-(dimethylamino)ethyl)guanidine: Contains a guanidine group, which can form stronger hydrogen bonds and has different electronic properties.

    1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-(dimethylamino)ethyl)thiocarbamate: Similar structure but with a carbamate group, affecting its reactivity and biological activity.

The uniqueness of 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-(dimethylamino)ethyl)thiourea lies in its combination of trifluoromethyl groups and a thiourea backbone, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-[2-(dimethylamino)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F6N3S/c1-22(2)4-3-20-11(23)21-10-6-8(12(14,15)16)5-9(7-10)13(17,18)19/h5-7H,3-4H2,1-2H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKYFSKBYFODWPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=S)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F6N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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